tert-Butyl peroxyisobutyrate
Overview
Description
tert-Butyl peroxyisobutyrate is an organic peroxide compound widely used as a polymerization initiator. It is known for its ability to initiate the polymerization of ethylene and styrene under high-pressure conditions. This compound is particularly effective in the copolymerization of styrene with acrylonitrile, acrylates, and methacrylates .
Preparation Methods
tert-Butyl peroxyisobutyrate can be synthesized through various methods. One common synthetic route involves the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide. This reaction is typically conducted under solvent-free conditions at room temperature, resulting in good to excellent yields . Industrial production methods often involve the use of high-pressure autoclave or tubular processes to achieve the desired polymerization temperatures .
Chemical Reactions Analysis
tert-Butyl peroxyisobutyrate undergoes several types of chemical reactions, primarily involving oxidation and polymerization. It is an efficient initiator for the polymerization of ethylene and styrene, as well as the copolymerization of styrene with acrylonitrile, acrylates, and methacrylates . Common reagents used in these reactions include tert-butyl hydroperoxide and various copper catalysts . The major products formed from these reactions are polymers such as low-density polyethylene and polystyrene .
Scientific Research Applications
tert-Butyl peroxyisobutyrate has numerous scientific research applications. In chemistry, it is used as a polymerization initiator for the production of various polymers, including low-density polyethylene and polystyrene . In biology and medicine, it is studied for its potential use in drug delivery systems and as a component in biomedical materials. In industry, it is used in the manufacture of coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of tert-Butyl peroxyisobutyrate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals initiate the polymerization process by attacking the monomer molecules, leading to the formation of polymer chains . The molecular targets and pathways involved in this process include the activation of ethylene and styrene monomers, resulting in the formation of solid polyethylene and polystyrene .
Comparison with Similar Compounds
tert-Butyl peroxyisobutyrate is similar to other organic peroxides such as tert-Butyl peroxyacetate and tert-Butyl peroxybenzoate. it is unique in its ability to initiate polymerization at a wide range of temperatures, making it highly versatile for various industrial applications . Similar compounds include tert-Butyl peroxyacetate, tert-Butyl peroxybenzoate, and tert-Butyl peroxypivalate .
Biological Activity
tert-Butyl peroxyisobutyrate (TBPIB) is an organic peroxide widely used in various industrial applications, particularly as a radical initiator in polymerization processes. Its biological activity, including its potential effects on human health and the environment, is of significant interest. This article discusses the chemical properties, biological effects, and relevant research findings regarding TBPIB.
- Chemical Formula : CHO
- Molecular Weight : 160.24 g/mol
- CAS Number : 109-13-7
- Self-Accelerating Decomposition Temperature (SADT) : 30°C .
TBPIB acts primarily through the generation of free radicals upon thermal decomposition. This process is crucial for its role as a radical initiator in polymerization reactions. The decomposition can be initiated by heat, leading to exothermic reactions that produce reactive species capable of initiating polymerization or causing oxidative stress in biological systems .
Toxicological Effects
- Acute Toxicity : TBPIB exhibits moderate toxicity upon exposure. Case studies indicate that it can cause irritation to the skin and eyes, and inhalation may lead to respiratory issues. The compound's safety data sheets classify it under hazardous materials due to its potential to cause burns and respiratory irritation .
- Chronic Effects : Long-term exposure studies have shown that organic peroxides, including TBPIB, may have carcinogenic potential due to their ability to induce oxidative stress and DNA damage. Research indicates that repeated exposure can lead to cumulative toxic effects in various organisms, including mammals and aquatic life .
- Environmental Impact : TBPIB is classified as hazardous to aquatic environments. Its decomposition products can be detrimental to aquatic organisms, leading to bioaccumulation and toxicity in marine ecosystems .
Case Studies
- Polymerization Studies : In a study examining the role of TBPIB in ethylene polymerization, it was found that the compound effectively initiates radical polymerization processes, leading to the formation of polyethylene with specific properties based on the reaction conditions. The study highlighted the formation of both solid polyethylene and oily oligomers depending on the reaction environment .
- Radical Formation : Another study utilized electron spin resonance (ESR) spectroscopy to investigate the radicals generated from TBPIB in various systems. The findings demonstrated that TBPIB can produce both free alkyl radicals and coordinated alkyl radicals when combined with trialkylaluminum catalysts, suggesting its versatile role in different chemical environments .
Research Findings Summary
Properties
IUPAC Name |
tert-butyl 2-methylpropaneperoxoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(2)7(9)10-11-8(3,4)5/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBLRDXPNUJYJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OOC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Record name | TERT-BUTYL PEROXYISOBUTYRATE, [<= 52% IN BENZENE SOLUTION] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5705 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TERT-BUTYL PEROXYISOBUTYRATE, [> 52% BUT <= 77% IN BENZENE SOLUTION] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5704 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059363 | |
Record name | Propaneperoxoic acid, 2-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
This liquid peroxide is particularly sensitive to temperature rises. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a solvent slurry. Solvent is usually benzene. Responders must regard hazards of the peroxide as well as the benzene solvent. | |
Record name | TERT-BUTYL PEROXYISOBUTYRATE, [<= 52% IN BENZENE SOLUTION] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5705 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TERT-BUTYL PEROXYISOBUTYRATE, [> 52% BUT <= 77% IN BENZENE SOLUTION] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5704 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
109-13-7 | |
Record name | TERT-BUTYL PEROXYISOBUTYRATE, [<= 52% IN BENZENE SOLUTION] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5705 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TERT-BUTYL PEROXYISOBUTYRATE, [> 52% BUT <= 77% IN BENZENE SOLUTION] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5704 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | tert-Butyl peroxyisobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl peroxyisobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propaneperoxoic acid, 2-methyl-, 1,1-dimethylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propaneperoxoic acid, 2-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl peroxyisobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.